Fmoc-4-[2-(Boc-amino)ethoxy]-DL-phenylalanine Fmoc-4-[2-(Boc-amino)ethoxy]-DL-phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17952651
InChI: InChI=1S/C31H34N2O7/c1-31(2,3)40-29(36)32-16-17-38-21-14-12-20(13-15-21)18-27(28(34)35)33-30(37)39-19-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,26-27H,16-19H2,1-3H3,(H,32,36)(H,33,37)(H,34,35)
SMILES:
Molecular Formula: C31H34N2O7
Molecular Weight: 546.6 g/mol

Fmoc-4-[2-(Boc-amino)ethoxy]-DL-phenylalanine

CAS No.:

Cat. No.: VC17952651

Molecular Formula: C31H34N2O7

Molecular Weight: 546.6 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-4-[2-(Boc-amino)ethoxy]-DL-phenylalanine -

Specification

Molecular Formula C31H34N2O7
Molecular Weight 546.6 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]propanoic acid
Standard InChI InChI=1S/C31H34N2O7/c1-31(2,3)40-29(36)32-16-17-38-21-14-12-20(13-15-21)18-27(28(34)35)33-30(37)39-19-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,26-27H,16-19H2,1-3H3,(H,32,36)(H,33,37)(H,34,35)
Standard InChI Key BQFZEDGXSYOUAW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Structural Composition and Molecular Properties

Core Molecular Architecture

Fmoc-4-[2-(Boc-amino)ethoxy]-DL-phenylalanine (C31H34N2O7) features a phenylalanine backbone modified at the para position of its aromatic ring with a 2-(Boc-amino)ethoxy side chain. The α-amino group is protected by an Fmoc group, while the ε-amino group on the side chain is shielded by a Boc moiety. This dual protection strategy ensures selective deprotection during sequential peptide assembly .

The DL configuration arises from the presence of both D- and L-enantiomers, resulting in a racemic mixture. This contrasts with the stereochemically pure L-form (PubChem CID: 17040149), which exhibits a defined (2S) configuration at the α-carbon . The molecular weight of 546.6 g/mol and a polar surface area of 134 Ų (calculated from SMILES) suggest moderate solubility in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM), critical for SPPS workflows .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC31H34N2O7
Molecular Weight546.6 g/mol
IUPAC Name2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]propanoic acid
Canonical SMILESCC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Enantiomeric FormRacemic (DL)

Protective Group Dynamics

The Fmoc group (9-fluorenylmethyloxycarbonyl) provides base-labile protection for the α-amino group, enabling cleavage under mild alkaline conditions (e.g., 20% piperidine in DMF). In contrast, the Boc group (tert-butoxycarbonyl) on the side chain’s ethoxyamine requires acidic conditions (e.g., trifluoroacetic acid) for removal. This orthogonal protection scheme allows sequential deprotection, a cornerstone of modern SPPS methodologies .

Synthesis and Purification Challenges

Synthetic Pathways

The synthesis of Fmoc-4-[2-(Boc-amino)ethoxy]-DL-phenylalanine typically follows a multi-step route:

  • Introduction of the Ethoxyamine Side Chain: 4-Hydroxyphenylalanine undergoes alkylation with 2-(Boc-amino)ethyl bromide, installing the Boc-protected aminoethoxy group.

  • Fmoc Protection: The α-amino group is derivatized with Fmoc-chloride under basic conditions.

  • Racemization: The L-enantiomer is subjected to base-induced racemization to yield the DL mixture, though specific reaction conditions remain proprietary .

Purification Hurdles

Chromatographic separation of the DL racemate presents significant challenges due to near-identical physicochemical properties of the enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., cyclodextrin-based columns) offers partial resolution, but yields remain suboptimal compared to enantiopure analogs .

Applications in Peptide Science and Drug Development

Role in Solid-Phase Peptide Synthesis

While the L-enantiomer is preferred for synthesizing biologically active peptides, the DL-form finds niche applications in:

  • Structural Studies: Investigating the impact of racemization on peptide folding and stability.

  • Library Synthesis: Generating diverse peptide libraries for high-throughput screening, where stereochemical heterogeneity may enhance hit identification .

Limitations in Therapeutic Contexts

Enantiopurity is critical for drug efficacy and safety, as seen in agents like sitagliptin (L-configuration essential for DPP-4 inhibition). The DL-form’s racemic nature limits its direct therapeutic use but serves as a precursor for enantiomer separation studies .

Research Gaps and Future Directions

Underexplored Areas

  • Racemization Kinetics: Quantitative studies on pH- and temperature-dependent racemization during SPPS.

  • Biological Activity Screening: Comparative analyses of DL- vs. L-form peptides in receptor binding assays.

Technological Innovations

  • Advanced Chiral Separations: Development of immobilized amylose-derived columns for improved DL-enantiomer resolution.

  • Dynamic Kinetic Resolution: Catalytic methods to enantioselectively convert the D-form to L-form during synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator